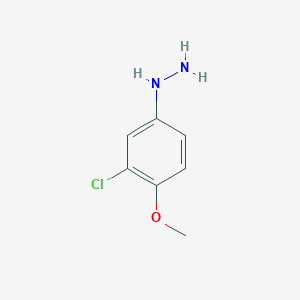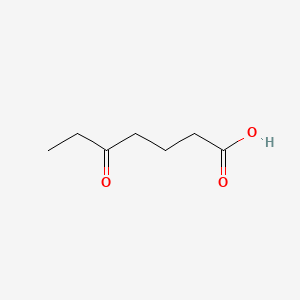
5-Oxo-heptanoic acid
Übersicht
Beschreibung
5-Oxo-heptanoic acid: is an organic compound with the molecular formula C7H12O3 . It is a carboxylic acid with a ketone functional group located at the fifth carbon atom of the heptanoic acid chain.
Wissenschaftliche Forschungsanwendungen
5-Oxo-heptanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in metabolic pathways and as a biomarker for certain diseases.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug synthesis.
Industry: Utilized in the production of fragrances, flavors, and as a building block for polymers
Safety and Hazards
Wirkmechanismus
- 5-Oxo-heptanoic acid is a medium-chain fatty acid with the chemical formula C₇H₁₄O₂ . Unfortunately, specific primary targets for this compound are not well-documented in the literature. However, it’s essential to recognize that fatty acids often interact with various cellular components, including enzymes, receptors, and transporters.
- Hydroformylation , also known as the oxo synthesis or oxo process , is an industrial reaction that converts alkenes into aldehydes. In this process, a formyl group (CHO) and a hydrogen atom are added to a carbon-carbon double bond .
Target of Action
Mode of Action
Biochemische Analyse
Biochemical Properties
5-Oxo-heptanoic acid plays a significant role in biochemical reactions, particularly in the metabolism of fatty acids. It interacts with several enzymes, including dehydrogenases and oxidases, which facilitate its conversion into other metabolites. For instance, it is involved in the oxidation-reduction reactions where it acts as a substrate for specific dehydrogenases . These interactions are crucial for maintaining cellular energy balance and metabolic flux.
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the expression of genes involved in lipid metabolism and energy production. Additionally, this compound can modulate cell signaling pathways by interacting with specific receptors on the cell surface, thereby influencing cellular responses to external stimuli .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules such as enzymes and receptors. It can act as an inhibitor or activator of certain enzymes, thereby modulating their activity. For example, it has been shown to inhibit specific dehydrogenases, leading to alterations in metabolic pathways . These interactions can result in changes in gene expression and cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound can degrade over time, leading to a decrease in its efficacy. Additionally, long-term exposure to this compound can result in adaptive changes in cellular metabolism, which may affect its overall impact .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may have beneficial effects on metabolic processes, while at high doses, it can exhibit toxic or adverse effects. For instance, high doses of this compound have been associated with oxidative stress and cellular damage in animal studies . Understanding the dosage-dependent effects is crucial for determining its therapeutic potential and safety.
Metabolic Pathways
This compound is involved in several metabolic pathways, including fatty acid oxidation and energy production. It interacts with enzymes such as dehydrogenases and oxidases, which facilitate its conversion into other metabolites. These interactions can influence metabolic flux and the levels of various metabolites within the cell . The compound’s role in these pathways is essential for maintaining cellular energy balance and metabolic homeostasis.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These transporters facilitate its movement across cellular membranes and its localization within different cellular compartments. The distribution of this compound can affect its accumulation and activity within the cell . Understanding these transport mechanisms is crucial for elucidating its overall impact on cellular function.
Subcellular Localization
This compound is localized within specific subcellular compartments, where it exerts its effects on cellular activity and function. It may be directed to particular organelles through targeting signals or post-translational modifications. The subcellular localization of this compound can influence its interactions with other biomolecules and its overall efficacy in modulating cellular processes . Understanding its localization is essential for comprehending its role in cellular metabolism and function.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 5-Oxo-heptanoic acid can be synthesized through multiple synthetic routes. One common method involves the oxidation of heptanal using strong oxidizing agents such as potassium permanganate or chromium trioxide. Another method includes the hydroformylation of hexene followed by oxidation .
Industrial Production Methods: This process involves the addition of a formyl group and a hydrogen atom to a carbon-carbon double bond in alkenes, followed by oxidation to form the desired carboxylic acid .
Analyse Chemischer Reaktionen
Types of Reactions: 5-Oxo-heptanoic acid undergoes various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The carboxylic acid group can participate in esterification and amidation reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alcohols for esterification, amines for amidation.
Major Products Formed:
Oxidation: Heptanedioic acid.
Reduction: 5-Hydroxy-heptanoic acid.
Substitution: Esters and amides of this compound.
Vergleich Mit ähnlichen Verbindungen
Heptanoic acid: A straight-chain carboxylic acid without the ketone group.
5-Hydroxy-heptanoic acid: A reduced form of 5-Oxo-heptanoic acid with a hydroxyl group instead of a ketone.
Hexanoic acid: A shorter chain carboxylic acid with similar properties but different chain length.
Uniqueness: this compound is unique due to the presence of both a ketone and a carboxylic acid functional group in its structure. This dual functionality allows it to participate in a wider range of chemical reactions compared to its analogs, making it a valuable compound in synthetic chemistry and industrial applications .
Eigenschaften
IUPAC Name |
5-oxoheptanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O3/c1-2-6(8)4-3-5-7(9)10/h2-5H2,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHADZMIQVBXNAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)CCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10957697 | |
| Record name | 5-Oxoheptanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10957697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3637-13-6 | |
| Record name | 5-Oxoheptanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3637-13-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Oxoheptanoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003637136 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Oxoheptanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10957697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 5-oxo-heptanoic acid in the synthesis of (+)-cassiol?
A1: this compound serves as a crucial starting material in the formal synthesis of (+)-cassiol. [, ] It reacts with the chiral auxiliary (1S,2S)-2-amino-1-(4-nitrophenyl)-1,3-propanediol to form a bicyclic lactam. This bicyclic lactam is a key intermediate, undergoing sequential alkylation reactions to construct the quaternary chiral center present in (+)-cassiol.
Q2: Are there any alternative synthetic routes to (+)-cassiol that do not utilize this compound?
A2: While the provided research highlights the use of this compound, [, ] exploring alternative synthetic routes is a common practice in organic chemistry. Other strategies for synthesizing (+)-cassiol might involve different starting materials or employ distinct methods for constructing the quaternary chiral center. Further research and literature review would be necessary to explore and compare alternative synthetic approaches.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



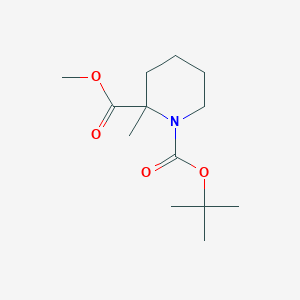
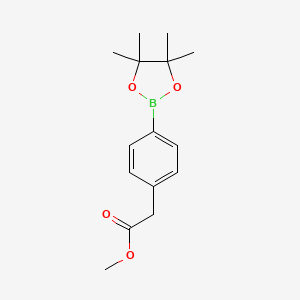


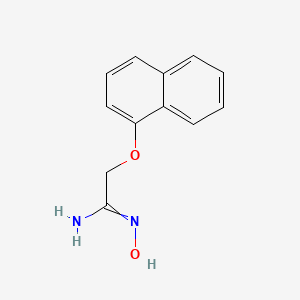

![(E)-2-benzoyl-3-{1-[(2-chloro-1,3-thiazol-5-yl)methyl]-1H-pyrrol-2-yl}-2-propenenitrile](/img/structure/B1353096.png)
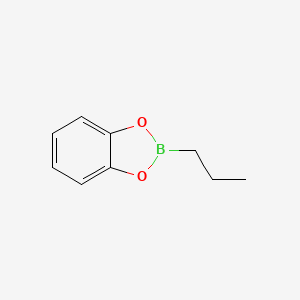
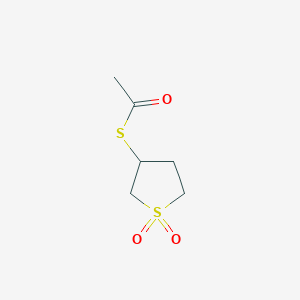
![2-cyano-N-[4-(diethylamino)phenyl]acetamide](/img/structure/B1353109.png)
